

A Technical Guide to the Acid Dissociation Constant (pKa) of Hypobromous Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hypobromous acid

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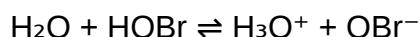
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acid dissociation constant (pKa) and the acid dissociation constant (Ka) of **hypobromous acid** (HOBr). It includes a summary of quantitative data, detailed experimental protocols for pKa determination, and a visualization of a key biological pathway involving **hypobromous acid**. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Introduction to Hypobromous Acid

Hypobromous acid is a weak, unstable acid that plays a significant role in various chemical and biological processes. It is a powerful oxidizing and brominating agent. In biological systems, it is notably produced by eosinophils, a type of white blood cell, as part of the innate immune response. Its chemical properties are largely governed by its acid-base equilibrium in aqueous solutions.

The dissociation of **hypobromous acid** in water is represented by the following equilibrium:



The equilibrium constant for this dissociation is the acid dissociation constant (Ka), which is a measure of the strength of the acid. The pKa, which is the negative logarithm of the Ka, is also commonly used to express acid strength.

Quantitative Data: pKa and Ka of Hypobromous Acid

The acid dissociation constant (pKa) of **hypobromous acid** has been determined by various methods. The accepted values are summarized in the table below.

Parameter	Value	Reference(s)
pKa	8.63 - 8.65	[1] [2] [3]
Acid Dissociation Constant (Ka)	2.3×10^{-9}	[1]

These values indicate that **hypobromous acid** is a weak acid. At a physiological pH of 7.4, it exists predominantly in its undissociated form (HOBr).

Experimental Protocols for pKa Determination

The determination of the pKa of a weak acid like **hypobromous acid** can be achieved through several established experimental methods. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH of the solution with a pH meter.

Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
 - Prepare a solution of **hypobromous acid** of known concentration (e.g., 0.1 M). Due to the instability of **hypobromous acid**, it is often generated in situ by reacting bromine water

with a mercury(II) oxide suspension and then filtered.

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Titration Procedure:
 - Place a known volume of the **hypobromous acid** solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
 - Begin adding the standardized NaOH solution in small, precise increments from a burette.
 - After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
 - Continue the titration well past the equivalence point, which is the point where the moles of added base equal the initial moles of acid.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - The equivalence point is identified as the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
 - The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the undissociated acid (HOBr) and its conjugate base (OBr⁻) are equal.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. Both **hypobromous acid** and the hypobromite ion have distinct absorption spectra.

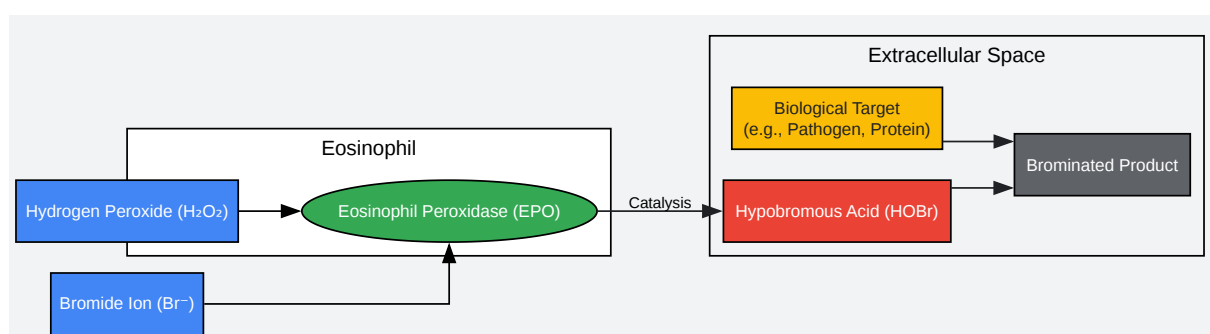
Methodology:

- Preparation of Buffer Solutions:
 - Prepare a series of buffer solutions with known pH values spanning the expected pKa of **hypobromous acid** (e.g., from pH 7 to pH 10).
- Spectral Measurements:
 - Prepare two reference solutions of **hypobromous acid** at a known concentration.
 - Adjust the pH of one solution to a value well below the pKa (e.g., pH 2) to ensure the species is almost entirely in the protonated form (HOBr).
 - Adjust the pH of the second solution to a value well above the pKa (e.g., pH 12) to ensure the species is almost entirely in the deprotonated form (OBr⁻).
 - Record the UV-Vis absorption spectra of both reference solutions to determine the wavelength of maximum absorbance (λ_{max}) for each species.
 - Prepare a series of solutions of **hypobromous acid** at the same concentration in each of the prepared buffer solutions.
 - Measure the absorbance of each of these solutions at the λ_{max} determined for the acidic and basic forms.
- Data Analysis:
 - The pKa can be determined by plotting the absorbance at a specific wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
 - Alternatively, the pKa can be calculated using the following equation for each pH: $\text{pKa} = \text{pH} + \log [(A - A_{\text{B}}) / (A_{\text{A}} - A)]$ where A is the absorbance of the solution at a given pH, A_{A} is the absorbance of the fully protonated form, and A_{B} is the absorbance of the fully deprotonated form.

Biological Significance and Signaling Pathway

Hypobromous acid is a key component of the host defense mechanism mediated by eosinophils. These granulocytes generate **hypobromous acid** via the enzyme eosinophil peroxidase. The generated HOBr can then react with various pathogens and inflammatory mediators.

The following diagram illustrates the production of **hypobromous acid** by eosinophils and its subsequent reaction with a biological target, leading to the formation of brominated products.



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References

- 1. researchgate.net [researchgate.net]
- 2. UV/Vis+ Photochemistry Database [science-softcon.de]
- 3. The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Acid Dissociation Constant (pKa) of Hypobromous Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080739#pka-and-acid-dissociation-constant-of-hypobromous-acid]

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